

Application Notes and Protocols for Enpatoran Hydrochloride in Cell Culture

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Compound of Interest

Compound Name: Enpatoran hydrochloride

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Introduction

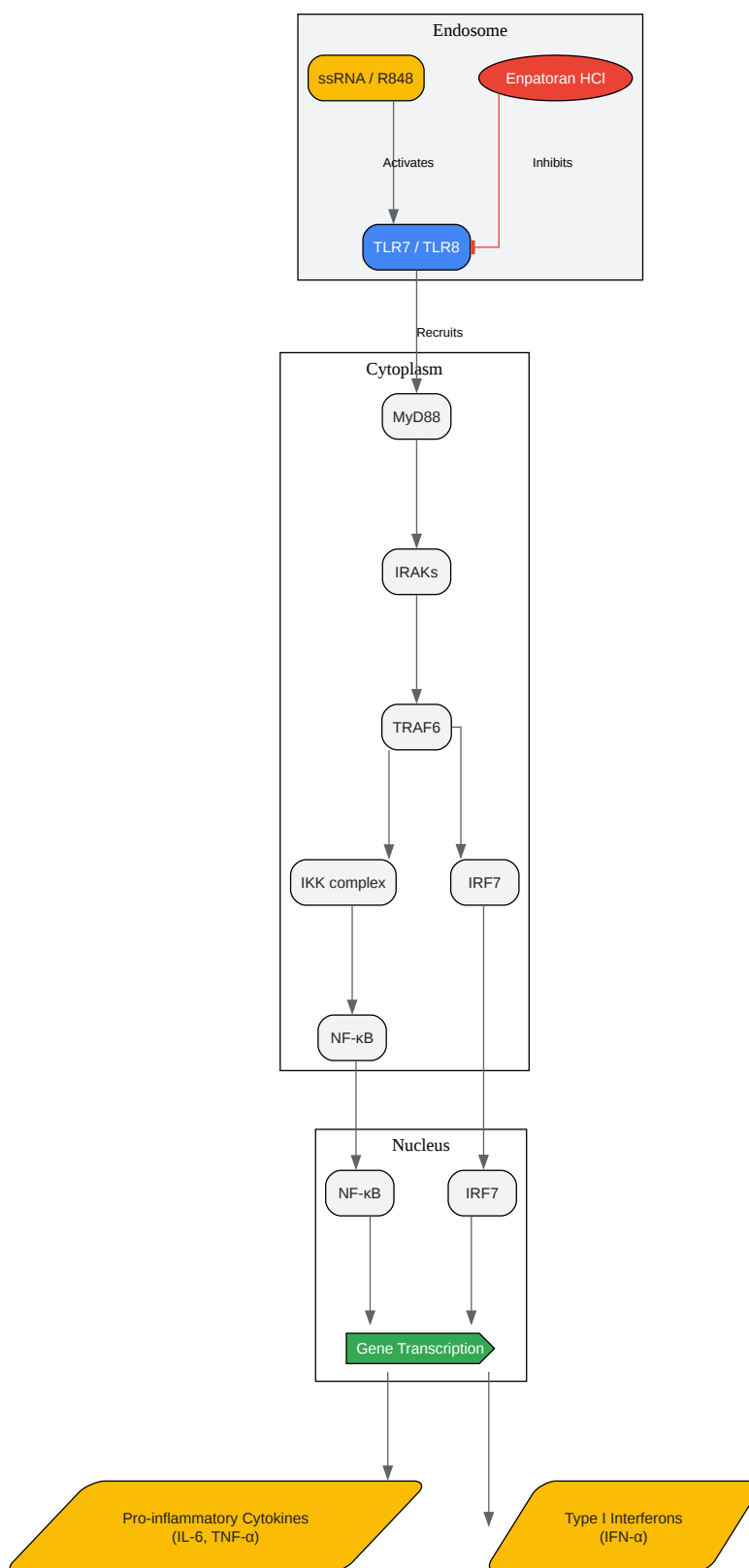
Enpatoran hydrochloride (also known as M5049) is a potent and selective dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8)[1][2][3][4][5][6]. These endosomal pattern recognition receptors play a crucial role in the innate immune response by recognizing single-stranded RNA (ssRNA) from viruses and endogenous nucleic acids[7][8][9]. Aberrant activation of TLR7 and TLR8 is implicated in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE)[8][10][11]. **Enpatoran hydrochloride** blocks the downstream signaling pathways of TLR7 and TLR8, leading to the inhibition of pro-inflammatory cytokine and type I interferon production, making it a valuable tool for immunology research and a potential therapeutic agent for autoimmune disorders[7][8][12].

This document provides detailed application notes and protocols for the use of **Enpatoran hydrochloride** in cell culture experiments to study its inhibitory effects on TLR7 and TLR8 signaling.

Mechanism of Action

Enpatoran hydrochloride competitively binds to TLR7 and TLR8, preventing the binding of their ligands, such as ssRNA and small molecule agonists like R848[3][5][7]. This blockade inhibits the recruitment of adaptor proteins, primarily MyD88, and subsequent activation of

downstream signaling cascades. TLR7 activation typically leads to the activation of both the nuclear factor-kappa B (NF- κ B) and interferon regulatory factor 7 (IRF7) pathways, resulting in the production of pro-inflammatory cytokines (e.g., IL-6, TNF- α) and type I interferons (e.g., IFN- α)[7][13]. TLR8 activation strongly activates the NF- κ B pathway, leading to robust pro-inflammatory cytokine production[7][13]. By inhibiting both receptors, Enpatoran provides a comprehensive blockade of these key inflammatory pathways.



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Figure 1: Enpatoran hydrochloride signaling pathway inhibition.

Data Presentation

The inhibitory activity of **Enpatoran hydrochloride** has been quantified in various in vitro systems. The following table summarizes its potency.

| Cell System | Target | Parameter | Value (nM) | Reference(s) |
|---|--------|-----------|------------|---|
| HEK293 cells | TLR7 | IC50 | 11.1 | [1] [2] [4] [5] [6] |
| HEK293 cells | TLR8 | IC50 | 24.1 | [1] [2] [4] [5] [6] |
| Peripheral Blood Mononuclear Cells (PBMCs) | TLR7 | IC50 | 68.3 | [2] |
| Peripheral Blood Mononuclear Cells (PBMCs) | TLR8 | IC50 | 620 | [2] |
| Whole Blood (WB) cells | TLR7 | IC50 | 2.2 | [2] |
| IL-6 Production (stimulated by miR-122, Let7c RNA, Alu RNA, and R848) | TLR7/8 | IC50 | 35 - 45 | [3] [4] [5] [7] |

Experimental Protocols

Reagent Preparation and Storage

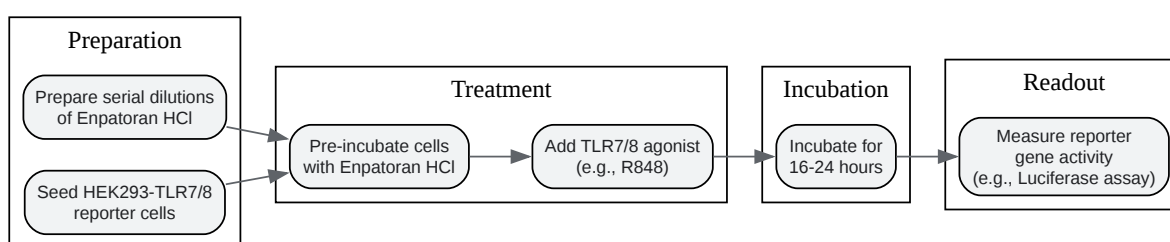
Enpatoran Hydrochloride Stock Solution:

- Solubility: **Enpatoran hydrochloride** is soluble in DMSO. For a 10 mM stock solution, dissolve 3.57 mg of **Enpatoran hydrochloride** (MW: 356.77 g/mol) in 1 mL of fresh, anhydrous DMSO[\[1\]](#). Sonication may be required to fully dissolve the compound[\[2\]](#).
- Storage: Store the powder at -20°C for up to 3 years. The DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or

-20°C for one month[1][6].

Protocol 1: TLR7/8 Inhibition Assay in HEK293 Reporter Cells

This protocol describes how to assess the inhibitory activity of **Enpatoran hydrochloride** on TLR7 and TLR8 using HEK293 cells that are engineered to express these receptors and a reporter gene (e.g., luciferase or SEAP) under the control of an NF-κB promoter.



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Figure 2: Experimental workflow for TLR7/8 inhibition assay.

Materials:

- HEK-Blue™ hTLR7 or hTLR8 cells (or similar reporter cell line)
- Complete growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotics)
- **Enpatoran hydrochloride** stock solution (10 mM in DMSO)
- TLR7/8 agonist (e.g., R848)
- 96-well cell culture plates
- Reporter gene assay reagent (e.g., Luciferase assay substrate)

- Luminometer

Procedure:

- **Cell Seeding:** Seed the HEK293 reporter cells in a 96-well plate at a density of 5×10^4 cells/well in 100 μ L of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
- **Compound Preparation:** Prepare a serial dilution of **Enpatoran hydrochloride** in complete growth medium. A typical concentration range to test would be from 1 μ M down to 0.1 nM. Remember to include a vehicle control (DMSO at the same final concentration as the highest Enpatoran dose).
- **Pre-incubation:** Add 50 μ L of the diluted **Enpatoran hydrochloride** or vehicle control to the appropriate wells. Incubate for 1-2 hours at 37°C.
- **Stimulation:** Prepare the TLR7/8 agonist (e.g., R848) at a concentration that induces a submaximal response (EC₈₀) in the reporter assay. Add 50 μ L of the agonist solution to the wells. The final volume in each well will be 200 μ L. Include a negative control (no agonist) and a positive control (agonist with vehicle).
- **Incubation:** Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
- **Reporter Assay:** Measure the reporter gene activity according to the manufacturer's instructions. For a luciferase reporter, this typically involves lysing the cells and adding a luciferase substrate before reading the luminescence on a plate reader.
- **Data Analysis:** Calculate the percentage of inhibition for each concentration of **Enpatoran hydrochloride** relative to the positive control. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cytokine Release Assay in Human PBMCs

This protocol outlines the procedure to measure the inhibition of cytokine release (e.g., IL-6, IFN- α) by **Enpatoran hydrochloride** in human peripheral blood mononuclear cells (PBMCs) [14].

Materials:

- Human PBMCs, freshly isolated or cryopreserved
- Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
- **Enpatoran hydrochloride** stock solution (10 mM in DMSO)
- TLR7/8 agonist (e.g., R848)
- 96-well cell culture plates
- ELISA or multiplex immunoassay kit for the cytokines of interest (e.g., IL-6, IFN- α)
- Plate reader for the chosen immunoassay

Procedure:

- Cell Seeding: Plate 2×10^5 PBMCs per well in a 96-well plate in 100 μ L of complete RPMI-1640 medium.
- Compound Addition: Prepare serial dilutions of **Enpatoran hydrochloride** in complete RPMI-1640 medium. Add 50 μ L of the diluted compound or vehicle control to the cells.
- Pre-incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.
- Stimulation: Add 50 μ L of the TLR7/8 agonist (e.g., R848, at a final concentration of 1 μ M) to the wells.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. The supernatant can be stored at -80°C until analysis.
- Cytokine Measurement: Quantify the concentration of the desired cytokines in the supernatant using an ELISA or a multiplex immunoassay, following the manufacturer's protocol^{[13][14][15][16][17]}.

- Data Analysis: Determine the IC50 of **Enpatoran hydrochloride** for the inhibition of each cytokine by plotting the cytokine concentration against the log of the inhibitor concentration and performing a non-linear regression analysis.

Conclusion

Enpatoran hydrochloride is a specific and potent dual inhibitor of TLR7 and TLR8, making it an invaluable research tool for dissecting the roles of these receptors in immune responses and disease. The protocols provided here offer a framework for investigating its activity in cell-based assays. Researchers should optimize these protocols for their specific cell types and experimental conditions. Careful consideration of dose-response relationships and appropriate controls will ensure the generation of robust and reproducible data.

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